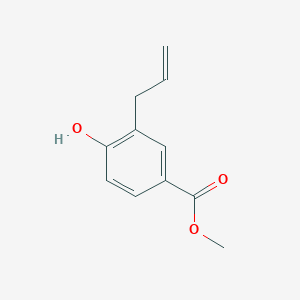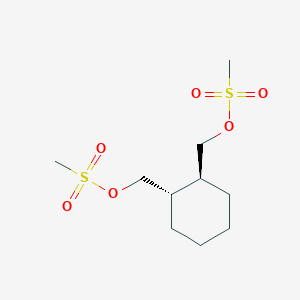
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is an organic compound with the molecular formula C10H20O6S2 It is a derivative of cyclohexane, where two methanesulfonyloxymethyl groups are attached to the 1 and 2 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of methanesulfonate esters at the hydroxyl groups of the diol. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohols under appropriate conditions.
Oxidation: Oxidation reactions can convert the methanesulfonate groups to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted cyclohexane derivatives.
Reduction: The major products are cyclohexane-1,2-diol and its derivatives.
Oxidation: The major products depend on the specific oxidizing agent used but can include cyclohexane-1,2-dione derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves its ability to act as a bifunctional alkylating agent. The methanesulfonate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Cyclohexane-1,2-dimethanol Dimethanesulfonate: Similar structure but with hydroxyl groups instead of methanesulfonate groups.
Cyclohexane-1,2-diol: The parent diol from which (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is derived.
Cyclohexane-1,2-dione: An oxidized derivative of cyclohexane-1,2-diol.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its methanesulfonate groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
[(1S,2S)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
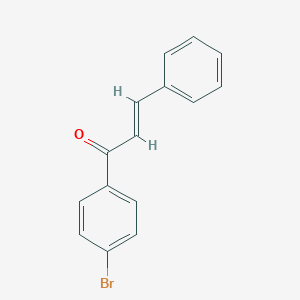
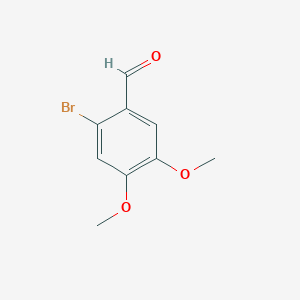
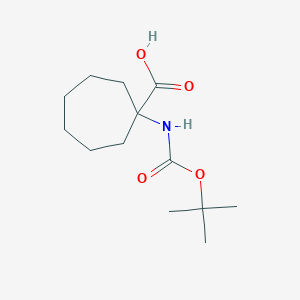

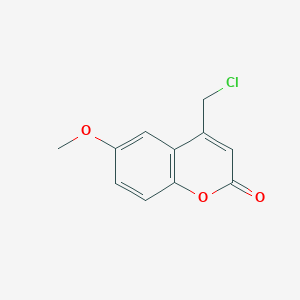

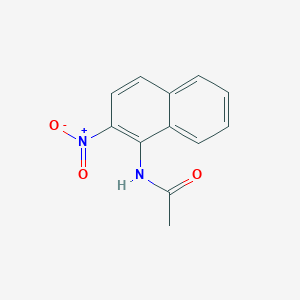
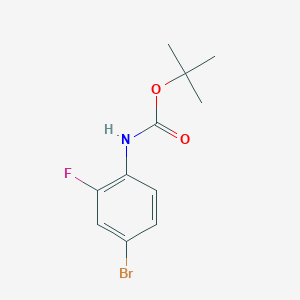

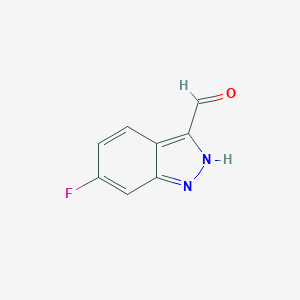
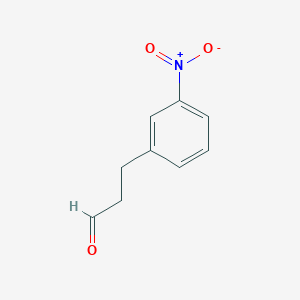
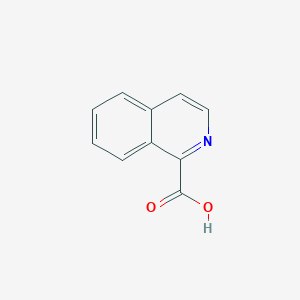
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
